molecular formula C12H14BrClO B14035410 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one

Cat. No.: B14035410
M. Wt: 289.59 g/mol
InChI Key: WOSXYVDDWSBVEI-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is a halogenated aromatic ketone designed for use as a key synthetic intermediate in advanced chemical and pharmaceutical research. Its structure incorporates bromomethyl, chloropropanone, and ethyl substituents on a phenyl ring, making it a versatile building block for constructing more complex molecules. The bromomethyl group is a potent electrophile, ideal for nucleophilic substitution reactions, allowing researchers to link the core aromatic structure to various nucleophiles such as amines, thiols, and alcohols. This reactivity is leveraged in the synthesis of specialized chemical libraries and potential pharmaceutical candidates. The presence of multiple halogen atoms and a ketone functional group enables this compound to participate in a range of chemical transformations, including further halogenation, reduction, and oxidation. Compounds with similar halogen-rich profiles are frequently investigated in medicinal chemistry for their potential to interact with biological targets. The chlorine atom on the propanone chain and the bromine on the methyl group can be modified or displaced, providing multiple handles for structural diversification. This makes the compound particularly valuable for exploring structure-activity relationships (SAR) in the development of new bioactive molecules. The mechanism of action for this compound in research settings is tied to its inherent reactivity. The bromomethyl group can act as an alkylating agent, capable of forming covalent bonds with nucleophilic residues on proteins or other biological macromolecules in in vitro assay systems. This property is central to its application in studying enzyme inhibition and protein modification. Research into structurally similar compounds indicates potential applications in creating candidates with various pharmacological properties. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[5-(bromomethyl)-2-ethylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO/c1-2-10-4-3-9(7-13)5-11(10)6-12(15)8-14/h3-5H,2,6-8H2,1H3

InChI Key

WOSXYVDDWSBVEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CBr)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Halogenation-Acylation Sequence

Step 1: Bromination of Ethyl-Substituted Precursor
Starting material: 2-ethylbenzaldehyde or derivative.

  • Bromination at position 5 using $$ \text{Br}2/\text{FeBr}3 $$ or $$ \text{NBS} $$ (N-bromosuccinimide) under radical conditions.
  • Example conditions :
Parameter Value
Solvent $$ \text{CCl}_4 $$
Catalyst $$ \text{FeBr}_3 $$
Temperature 0–25°C
Yield 65–78%

Industrial-Scale Considerations

  • One-pot methods (e.g., combined bromination/acylation) reduce purification steps:





















    AdvantageDetail
    Catalyst efficiency$$ \text{AlCl}_3 $$ reused 3–4 cycles
    Purity>98% after recrystallization
    Throughput10–15 kg/batch

Challenges and Optimizations

  • Regioselectivity : Competing bromination at ortho/meta positions requires steric directing groups.
  • Stability : The chloropropanone group is prone to hydrolysis; reactions must exclude moisture.
  • Yield improvements :
    • Use of flow reactors for exothermic steps (e.g., bromination).
    • Microwave-assisted acylation (30% time reduction).

Structural Validation

Post-synthesis characterization employs:

  • NMR : $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ spectra confirm substituent positions.
  • MS : Molecular ion peaks at $$ m/z $$ 289.6 (M$$^+$$).

Chemical Reactions Analysis

Types of Reactions: 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethyl group may also influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one 5-Bromomethyl, 2-ethyl C₁₂H₁₄BrClO (est.) ~313.6 Not available Ethyl group provides steric bulk; bromomethyl enables substitution reactions
1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one 4-Bromomethyl, 2-trifluoromethoxy C₁₁H₉BrClF₃O₂ 345.54 1804232-14-1 Trifluoromethoxy group enhances electronegativity and stability
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one 3-Bromomethyl, 4-trifluoromethylthio C₁₁H₈BrClF₃OS 377.61 (est.) 1806549-22-3 Trifluoromethylthio (S-CF₃) increases lipophilicity and potential bioactivity
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one 4-Amino, 2-cyano C₁₀H₉BrN₂O 265.10 1804220-65-2 Amino and cyano groups enable nucleophilic reactions or coordination chemistry
Key Observations:
  • Substituent Position : The position of bromomethyl (3-, 4-, or 5-) significantly alters steric and electronic effects. For example, the 5-bromomethyl group in the target compound may reduce steric hindrance compared to 3- or 4-substituted analogs .
  • Functional Groups : The trifluoromethoxy (-OCF₃) and trifluoromethylthio (-SCF₃) groups in analogs enhance electronegativity and metabolic stability compared to the ethyl group in the target compound .
  • Reactivity: Bromomethyl and chlorine in the target compound make it reactive in nucleophilic substitutions, while amino/cyano groups in analogs (e.g., 1804220-65-2) enable hydrogen bonding or metal coordination .

Biological Activity

1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is C₁₂H₁₄BrClO, with a molecular weight of approximately 289.6 g/mol. The compound includes a bromomethyl group at the 5-position of a 2-ethylphenyl moiety and a chloropropanone functional group. These structural characteristics contribute to its reactivity and potential biological activity, making it a candidate for further research in pharmacology and organic synthesis .

The biological activity of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to modulation of enzyme activities or receptor functions, potentially inhibiting or activating specific biological pathways . The compound's mechanism of action may involve:

  • Covalent Bonding : Interaction with target proteins, altering their function.
  • Enzyme Modulation : Potential inhibition or activation of enzymatic pathways.
  • Receptor Interaction : Possible effects on receptor-mediated signaling pathways.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Pharmacological Applications : As a pharmaceutical precursor, it may be involved in synthesizing more complex drug molecules with therapeutic effects .

Enzyme Interaction Studies

Research on related compounds has shown that halogenated phenyl ketones can interact with various enzymes. For instance, the presence of bromine in the structure may enhance binding affinity to certain enzymes, thereby affecting metabolic pathways. Further investigation into the specific enzymes targeted by 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one is necessary to elucidate its full biological profile .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(4-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-oneC₁₂H₁₄BrClOSimilar bromomethyl and chloropropanone groupsPotentially similar antimicrobial properties
1-(5-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-2-oneC₁₂H₁₄BrClFContains fluorine instead of ethyl groupDifferent reactivity due to fluorine's electronegativity
1-(3-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-oneC₁₂H₁₄BrClODifferent position of bromomethyl substitutionVaries in biological activity based on substitution

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-(Bromomethyl)-2-ethylphenyl)-3-chloropropan-2-one?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenylacetone backbone. A plausible route includes:

Friedel-Crafts acylation to introduce the 2-ethylphenyl group.

Halogenation at the 5-position using N-bromosuccinimide (NBS) under radical conditions to install the bromomethyl group.

Chlorination of the propanone moiety via treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Validation : Monitor reaction progress using TLC and confirm intermediates via 1^1H NMR. Similar halogenation strategies are detailed in brominated thiophene syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign aromatic protons (2-ethylphenyl), bromomethyl (δ ~4.3–4.6 ppm), and chloroketone (δ ~3.8–4.1 ppm for adjacent CH₂). Compare with analogous compounds in .
  • IR Spectroscopy : Confirm C=O (1700–1750 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated in halogenated enone systems .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to volatile chlorinated byproducts.
  • Waste Disposal : Quench residual bromine/chlorine compounds with sodium thiosulfate before disposal. Refer to safety protocols in halogenated compound handling .

Advanced Research Questions

Q. How can the reactivity of the bromomethyl group be exploited in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst (e.g., as in bromothiophene derivatives ).
  • Buchwald-Hartwig Amination : Introduce amines via Pd-mediated C-N bond formation. Optimize ligand choice (e.g., Xantphos) and base (Cs₂CO₃).
  • Kinetic Analysis : Track reaction progress via GC-MS or in situ NMR to identify side products.

Q. How to design experiments to optimize the synthesis conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to maximize yield.
  • High-Throughput Screening : Use automated platforms to test 10–20 conditions in parallel.
  • Statistical Analysis : Apply response surface methodology (RSM) to identify optimal parameters, as seen in similar multi-step syntheses .

Q. What strategies resolve contradictory spectroscopic data during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling : Introduce 13^{13}C or 2^2H labels to trace ambiguous peaks.
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level), as demonstrated in enone systems .

Q. How to analyze the crystal structure and intermolecular interactions?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Determine bond lengths/angles and packing motifs. For example, halogen bonding (Br···Cl) and C–H···π interactions are critical in brominated phenyl ketones .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts using software like CrystalExplorer.

Q. What computational methods elucidate the electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Transition State Analysis : Use QM/MM methods to explore reaction pathways (e.g., bromomethyl substitution barriers).
  • Solvent Effects : Apply PCM or SMD models to simulate solvent interactions, referencing studies on chloroketones .

Q. How to assess potential biochemical applications using in vitro models?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) and fungi (agar diffusion). Compare with chlorophenyl-thiazole hybrids .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to evaluate IC₅₀ values.
  • Molecular Docking : Simulate binding to target enzymes (e.g., cytochrome P450) using AutoDock Vina.

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